REACTION_CXSMILES
|
O.[Cl:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6]([OH:8])=[O:7].Cl[C:14]1C=C(C=CC=1O)C(O)=O>CO>[CH3:14][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:11]([OH:12])=[C:3]([Cl:2])[CH:4]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
9.08 g
|
Type
|
reactant
|
Smiles
|
O.ClC=1C=C(C(=O)O)C=CC1O.ClC=1C=C(C(=O)O)C=CC1O
|
Name
|
(conc)sulfuric acid
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
stirred 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 20° C
|
Type
|
EXTRACTION
|
Details
|
Poured solution into ice and extracted with ether
|
Type
|
WASH
|
Details
|
The organic is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography (eluting with 30% ethyl acetate in hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |